Enantiomer-Specific Beta-2 Adrenoceptor Affinity: (R,R)- vs (S,S)-Formoterol in Human Recombinant Receptors
In radioligand binding studies using human recombinant beta-2 adrenoceptors, the (R,R)-enantiomer of formoterol exhibited a binding affinity (Ki) of 2.9 nM, whereas the (S,S)-enantiomer required a 1,069-fold higher concentration (Ki = 3,100 nM) to achieve equivalent receptor occupancy [1]. The racemic mixture (rel-(R,S)-formoterol) contains both enantiomers in equal proportion, necessitating its use as a reference standard to accurately quantify the relative abundance of each stereoisomer in pharmaceutical formulations and biological matrices [2].
| Evidence Dimension | Beta-2 adrenoceptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Rel-(R,S)-formoterol (racemic mixture): contains 50% (R,R)-formoterol (Ki = 2.9 nM) and 50% (S,S)-formoterol (Ki = 3,100 nM) |
| Comparator Or Baseline | (R,R)-formoterol: Ki = 2.9 nM; (S,S)-formoterol: Ki = 3,100 nM |
| Quantified Difference | (R,R)-formoterol is 1,069-fold more potent than (S,S)-formoterol |
| Conditions | Radioligand binding assay using human recombinant beta-2 adrenoceptors expressed in CHO cells |
Why This Matters
The extreme divergence in enantiomer affinity mandates the use of racemic formoterol as a calibration standard for chiral purity assessments in both drug substance and drug product release testing.
- [1] Handley DA, Senanayake CH, Dutczak W, et al. Biological actions of formoterol isomers. Pulm Pharmacol Ther. 2002;15(2):135-145. View Source
- [2] Akapo SO, Syed MA, Dhingra V, et al. Chiral HPLC analysis of formoterol stereoisomers and thermodynamic study of their interconversion in aqueous pharmaceutical formulations. J Pharm Biomed Anal. 2009;49(3):632-638. View Source
